3,3'-Dihydroxybenzidine
Overview
Description
3,3’-Dihydroxybenzidine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of benzidine, characterized by the presence of two hydroxyl groups attached to the benzidine structure. This compound is primarily used as an intermediate in the synthesis of various polymers and dyes .
Scientific Research Applications
3,3’-Dihydroxybenzidine has several applications in scientific research:
Biology: The compound is used in the preparation of covalent organic frameworks for biological applications.
Medicine: Research is ongoing to explore its potential in drug development and as a diagnostic tool.
Industry: It is used in the production of fire-resistant polymers and as a raw material for various dyes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,3’-Dihydroxybenzidine is an organic compound that is primarily used as an intermediate in the synthesis of various organic and pharmaceutical compounds . The primary targets of 3,3’-Dihydroxybenzidine are the enzymes and proteins involved in these synthesis processes .
Mode of Action
The compound interacts with its targets through a process known as chemoselective polyamidation . This involves the addition of isophthaloyl dichloride to a solution of 3,3’-dihydroxybenzidine and lithium chloride in N-methylpyrrolidinone, resulting in the selective N-acylated polymer, poly(o-hydroxy-amide) .
Biochemical Pathways
The affected pathways involve the synthesis of poly(o-hydroxy-amide), a polybenzoxazole precursor . The downstream effects of this pathway include the formation of polybenzoxazole, which has applications in various fields such as the production of photosensitive polymers .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which may impact its bioavailability
Result of Action
The molecular and cellular effects of 3,3’-Dihydroxybenzidine’s action primarily involve the synthesis of poly(o-hydroxy-amide) and, subsequently, polybenzoxazole . These compounds have various applications, including the production of photosensitive polymers .
Biochemical Analysis
Biochemical Properties
3,3’-Dihydroxybenzidine plays a significant role in biochemical reactions due to its ability to neutralize acids and form salts plus water. This compound interacts with enzymes, proteins, and other biomolecules through acid-base reactions, which are exothermic in nature . The interactions of 3,3’-Dihydroxybenzidine with biomolecules such as isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides are noteworthy. These interactions often result in the generation of flammable gaseous hydrogen when combined with strong reducing agents .
Cellular Effects
The effects of 3,3’-Dihydroxybenzidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that 3,3’-Dihydroxybenzidine can cause genetic toxicity, as evidenced by positive results in bacterial mutagenicity tests . This suggests that the compound may have mutagenic effects on cells, potentially leading to alterations in gene expression and cellular function.
Molecular Mechanism
At the molecular level, 3,3’-Dihydroxybenzidine exerts its effects through various binding interactions with biomolecules. The compound’s ability to neutralize acids and form salts is a key aspect of its molecular mechanism . Additionally, 3,3’-Dihydroxybenzidine is involved in the synthesis of poly(o-hydroxy-amide), a polybenzoxazole precursor, through chemoselective polyamidation . This process involves the addition of isophthaloyl dichloride to a solution of 3,3’-Dihydroxybenzidine, resulting in the formation of a selective N-acylated polymer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dihydroxybenzidine can change over time. The compound is known to be sensitive to air and light, and it should be stored in a refrigerator to maintain its stability . Long-term studies have shown that the performance of polyimides synthesized from 3,3’-Dihydroxybenzidine remains stable even after several months, with only minor decreases in permeability and selectivity . This indicates that the compound has good temporal stability in laboratory settings.
Dosage Effects in Animal Models
The effects of 3,3’-Dihydroxybenzidine vary with different dosages in animal models. While specific studies on the dosage effects of this compound are limited, general principles of toxicology suggest that higher doses may lead to toxic or adverse effects. It is important to conduct thorough toxicological assessments to determine the safe dosage range for 3,3’-Dihydroxybenzidine in animal models .
Metabolic Pathways
3,3’-Dihydroxybenzidine is involved in various metabolic pathways, including the synthesis of polyimides and polybenzoxazoles . The compound interacts with enzymes such as isophthaloyl dichloride and o-aminophenol during the polyamidation process . These interactions are crucial for the formation of the final polymer products, which have applications in various industrial processes.
Transport and Distribution
Within cells and tissues, 3,3’-Dihydroxybenzidine is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in dimethylformamide and its sensitivity to air and light suggest that it may require specific transport mechanisms to maintain its stability and functionality . The distribution of 3,3’-Dihydroxybenzidine within cells is likely influenced by its interactions with various cellular components.
Subcellular Localization
The subcellular localization of 3,3’-Dihydroxybenzidine is essential for its activity and function. The compound is likely to be localized in specific cellular compartments where it can interact with target biomolecules. The presence of targeting signals or post-translational modifications may direct 3,3’-Dihydroxybenzidine to specific organelles, such as the endoplasmic reticulum or mitochondria . These localizations are crucial for the compound’s role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Dihydroxybenzidine can be synthesized through several methods. One common approach involves the reduction of 3,3’-dinitrobenzidine, followed by the hydrolysis of the resulting 3,3’-diamino-4,4’-dihydroxybiphenyl . The reaction typically requires a reducing agent such as iron powder in the presence of hydrochloric acid, followed by hydrolysis under acidic conditions.
Industrial Production Methods
In industrial settings, 3,3’-Dihydroxybenzidine is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxybenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzidine derivatives.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybenzidine: Similar in structure but with methoxy groups instead of hydroxyl groups.
4,4’-Diaminobiphenyl: Lacks the hydroxyl groups present in 3,3’-Dihydroxybenzidine.
2,2’-Dihydroxybenzidine: Hydroxyl groups are positioned differently on the benzidine structure.
Uniqueness
3,3’-Dihydroxybenzidine is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of polymers and dyes that require specific structural features .
Properties
IUPAC Name |
2-amino-5-(4-amino-3-hydroxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDMDBHLKNQPSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Record name | 3,3'-DIHYDROXYBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20210 | |
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DSSTOX Substance ID |
DTXSID5025073 | |
Record name | 3,3'-Dihydroxybenzidine | |
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Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dihydroxybenzidine appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] Powder; [MSDSonline] | |
Record name | 3,3'-DIHYDROXYBENZIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20210 | |
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Record name | 3,3'-Dihydroxybenzidine | |
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CAS No. |
2373-98-0 | |
Record name | 3,3'-DIHYDROXYBENZIDINE | |
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URL | https://cameochemicals.noaa.gov/chemical/20210 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3,3′-Dihydroxy-4,4′-diaminobiphenyl | |
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Record name | 3,3'-Dihydroxybenzidine | |
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Record name | 3,3'-Dihydroxybenzidine | |
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Record name | [1,1'-Biphenyl]-3,3'-diol, 4,4'-diamino- | |
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Record name | 3,3'-DIHYDROXYBENZIDINE | |
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Record name | 3,3'-DIHYDROXYBENZIDINE | |
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Melting Point |
320 °F (NTP, 1992) | |
Record name | 3,3'-DIHYDROXYBENZIDINE | |
Source | CAMEO Chemicals | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3'-dihydroxybenzidine?
A1: this compound has a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol.
Q2: Is there spectroscopic data available to confirm the structure of this compound?
A2: Yes, various studies have employed spectroscopic techniques to characterize this compound. [, , , , , ] These techniques include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (NMR - both 1H and 13C), and elemental analysis. These methods provide information on the functional groups present in the molecule, confirming its structure. []
Q3: How stable is this compound under different conditions?
A4: While this compound itself hasn't been extensively studied for stability under various conditions, it serves as a precursor to polymers like polybenzoxazoles (PBOs) known for their exceptional thermal stability. [, , , , , , ]
Q4: What are the main applications of this compound?
A5: this compound is primarily used as a monomer in the synthesis of high-performance polymers, specifically polybenzoxazoles (PBOs). [, , , , , , , , ] These polymers exhibit exceptional thermal and mechanical properties, making them suitable for applications requiring high strength and resistance to extreme temperatures.
Q5: How is this compound employed in the synthesis of PBOs?
A6: this compound undergoes polycondensation reactions with dicarboxylic acids or their derivatives, typically in the presence of a condensing agent like polyphosphoric acid (PPA). [, , , , ] This reaction initially forms a poly(o-hydroxy amide) (PHA), which can be thermally converted to the desired PBO structure through a cyclodehydration reaction. [, , , , , , ]
Q6: What influences the properties of the resulting PBOs?
A7: The properties of the synthesized PBOs depend on various factors, including the choice of dicarboxylic acid, reaction conditions, and subsequent processing techniques. [, , , , ] For instance, incorporating specific functional groups into the polymer backbone can influence solubility, thermal stability, and mechanical strength. [, , , ]
Q7: Can this compound be used to create composite materials?
A8: Yes, research shows that incorporating this compound-derived polymers, such as PBOs, with materials like carbon nanotubes (CNTs) [], boron nitride (BN) [], montmorillonite [], or graphene oxide [], can lead to enhanced material properties, including improved mechanical strength, thermal conductivity, and electrical conductivity. [, , , ]
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